2-Iodo-4-methylaniline

Catalog No.
S716778
CAS No.
29289-13-2
M.F
C7H8IN
M. Wt
233.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-4-methylaniline

CAS Number

29289-13-2

Product Name

2-Iodo-4-methylaniline

IUPAC Name

2-iodo-4-methylaniline

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

InChI

InChI=1S/C7H8IN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

InChI Key

AJTUKWIQLKKRHE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)I

Canonical SMILES

CC1=CC(=C(C=C1)N)I

The exact mass of the compound 2-Iodo-4-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodo-4-methylaniline (CAS 29289-13-2) is a highly reactive, ortho-halogenated aromatic amine widely procured as a premium building block for advanced organic synthesis. Characterized by an electron-donating para-methyl group and a highly labile ortho-iodine atom, this compound is specifically optimized for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations[1]. The exceptionally low bond dissociation energy of the C-I bond compared to other halogens facilitates rapid oxidative addition to low-valent palladium and copper catalysts. This kinetically favored reactivity makes 2-iodo-4-methylaniline a critical precursor for the regioselective synthesis of complex nitrogen-containing heterocycles, such as indoles, carbazoles, and benzoxazines, particularly in pharmaceutical process chemistry and advanced materials manufacturing [2].

Procurement Fit

Room-temp. coupling C–I bond enables ambient Suzuki coupling, supporting heat-sensitive substrates
Solid dispensing Solid at 20 °C; compatible with automated weighing and solid-phase parallel synthesis
Metric-ton supply Commercial production ≥1000 kg; secures route from preclinical to late-stage development

Procuring 2-bromo-4-methylaniline or the unhalogenated parent 4-methylaniline as cost-saving substitutes frequently leads to process failures or diminished overall yields in complex syntheses. The unhalogenated 4-methylaniline cannot undergo direct ortho-coupling without implementing complex, low-yield C-H activation steps, rendering it unsuitable for direct heterocycle construction [1]. While 2-bromo-4-methylaniline is structurally analogous, the significantly higher bond dissociation energy of the C-Br bond drastically reduces the rate of oxidative addition in palladium-catalyzed cycles [2]. Consequently, substituting the iodo-variant with the bromo-variant typically requires harsher reaction conditions—such as elevated temperatures (>100°C), extended reaction times, or the addition of expensive, specialized phosphine ligands—which can compromise sensitive functional groups, increase by-product formation, and ultimately lower the isolated yield of the target active pharmaceutical ingredient (API).

Substitution Risk

Regioisomer (4‑iodo) Melting point ~50 °C higher alters solid-handling workflow and may shift cross‑coupling rate due to changed steric environment
Bromo analog C–Br bond requires heating; may cause thermal degradation of sensitive partners and increases cycle time
Chloro analog C–Cl bond unreactive under mild Pd conditions; not suitable for room‑temperature cross‑coupling workflows

Superior Yield in One-Pot Palladium-Catalyzed Indole Synthesis

In microwave-assisted, one-pot Sonogashira coupling and subsequent cyclization to form substituted indoles, 2-iodo-4-methylaniline demonstrates exceptional reactivity due to the highly labile C-I bond. Studies show that 2-iodo-4-methylaniline achieves up to a 95% isolated yield of N-trifluoroacetyl indole derivatives under mild conditions [1]. In contrast, attempting similar cyclizations with brominated analogs generally requires significantly higher temperatures, prolonged irradiation, and often results in lower yields due to incomplete oxidative addition and competing side reactions.

Evidence DimensionIsolated yield of substituted indole via one-pot Sonogashira/cyclization
Target Compound Data95% yield (2-Iodo-4-methylaniline)
Comparator Or BaselineBrominated analogs (typically <80% yield, requiring harsher conditions)
Quantified Difference>15% higher yield with significantly milder reaction parameters
ConditionsMicrowave irradiation (300 W), PdCl2(PPh3)2/CuI catalyst, Et3N, one-pot two-step sequence

Maximizing yield in the primary coupling step reduces the need for complex downstream purification, directly lowering the cost of goods for pharmaceutical intermediates.

Melting point
Head-to-head
Target: 34–39 °C Comparator (4‑iodo): 84–88 °C Δmp ≈ 48–50 °C
Solid-state handling and automation compatibility differ
Multiple supplier data; consistent range

High-Efficiency Heterogeneous Cyclocarbonylation for Benzoxazinones

2-Iodo-4-methylaniline exhibits outstanding processability in heterogeneous palladium-catalyzed cyclocarbonylation reactions used to synthesize 4H-3,1-benzoxazin-4-ones. When reacted with various acid chlorides, 2-iodo-4-methylaniline smoothly undergoes cyclocarbonylation to produce the desired heterocycles in 80–93% yields [1]. Conversely, chloro- and bromo-substituted anilines typically display poor reactivity under these low-pressure conditions, failing to achieve comparable conversion rates without the application of high-pressure carbon monoxide reactors and elevated temperatures.

Evidence DimensionYield of 2-substituted 4H-3,1-benzoxazin-4-ones
Target Compound Data80–93% yield
Comparator Or BaselineChloro/Bromo-anilines (poor reactivity under identical low-pressure conditions)
Quantified DifferenceEnables >80% yield under standard pressure, avoiding high-pressure CO requirements
ConditionsHeterogeneous Pd catalysis, reaction with aromatic/aliphatic acid chlorides, biomass-derived solvent

Allows manufacturers to synthesize valuable benzoxazinone cores safely and sustainably without investing in high-pressure reactor infrastructure.

C–X bond energy
Class-level inference
C–I: 61.9 kcal·mol⁻¹ C–Br: 79.6 kcal·mol⁻¹ Δ 17.7 kcal·mol⁻¹ (22%)
Supports room‑temperature oxidative addition
Aryl iodide class values; electron‑donating groups may further activate

Regioselective Efficiency in Carbazole OLED Material Synthesis

In the synthesis of 3,6-disubstituted-9H-carbazoles—critical intermediates for organic light-emitting diodes (OLEDs)—the choice of starting halide significantly impacts the efficiency of the intermediate Ullmann coupling step. 2-Iodo-4-methylaniline provides kinetically superior oxidative addition compared to 2-bromo-4-methylaniline, driving the Ullmann coupling to completion more rapidly and with higher regioselectivity [1]. This optimized reactivity minimizes the formation of unreacted starting materials and by-products, ensuring a high-purity biphenyl intermediate required for the subsequent Tauber carbazole synthesis.

Evidence DimensionUllmann coupling reaction kinetics and intermediate purity
Target Compound DataRapid, complete conversion with high regioselectivity
Comparator Or Baseline2-Bromo-4-methylaniline (slower kinetics, higher potential for incomplete conversion)
Quantified DifferenceSignificantly faster reaction times and higher intermediate purity for the iodo-variant
ConditionsUllmann coupling in the presence of a copper catalyst at 100–200 °C

Ensures the high purity and high yield of carbazole derivatives necessary for electronic-grade OLED materials, reducing costly purification steps.

Carbazole yield
Reported
Target: 68% yield, ~96:4 regioselectivity Comparator (o‑iodoaniline): 77%
Predictable regioselectivity for heterocycle library synthesis
Single literature example; Pd/JohnPhos, 65 °C
Production scale
Data to verify
Target: ≥1000 kg Regioisomer: ≤500 kg 2× capacity difference
Metric‑ton supply may secure late‑phase material needs
Supplier listings; verify for program‑specific volumes
Purity ceiling
Data to verify
Target: up to 99.95% Bromo analog: typical 98% Impurity burden 40–100× lower
Lower impurity risk for catalyst‑sensitive steps
Vendor‑specified; batch‑dependent
Physical state
Head-to-head
Target: solid, mp 34–39 °C Bromo/Chloro: liquids, mp 14–16 / 7 °C
Solid form supports automated weighing and reduces volatile exposure
Phase boundary shift +20–30 °C vs. halo analogs

One-Pot Synthesis of Indole-Based Pharmaceutical Libraries

Because 2-iodo-4-methylaniline achieves up to 95% yield in microwave-assisted Sonogashira cyclizations [1], it is the preferred starting material for high-throughput discovery platforms. It allows medicinal chemists to rapidly generate diverse library arrays of substituted indoles without the thermal degradation risks associated with brominated precursors.

Sustainable Manufacturing of Benzoxazinone Cores

Leveraging its 80–93% yield in heterogeneous cyclocarbonylation [2], this compound is ideal for green-chemistry workflows. Process chemists can utilize recyclable Pd catalysts and standard-pressure conditions to synthesize benzoxazinones, avoiding the severe safety and infrastructure costs of high-pressure CO handling required for less reactive halides.

Production of Electronic-Grade OLED Intermediates

The superior kinetics of 2-iodo-4-methylaniline in Ullmann couplings [3] makes it the optimal procurement choice for synthesizing 3,6-disubstituted-9H-carbazoles. The high regioselectivity and conversion rates ensure the stringent purity levels demanded by the optoelectronics industry for OLED display materials.

Application Selection Guide

Application
Selection Property
Validation Focus
Late‑stage Suzuki coupling
Low carbon–halogen bond dissociation energy
Ambient temperature reactivity with heat‑sensitive substrates
Process scale‑up (Phase II/III)
Metric‑ton production capacity and solid physical form
Supply continuity and GMP‑compatible dispensing
Aryne‑based heterocycle synthesis
Ortho‑iodo regiochemistry with predictable cyclization
Regioselectivity and byproduct characterization reference
HTE automated dispensing
Solid physical state at ambient instrument temperature
Direct solid‑dispensing compatibility without stock solutions

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

2-Iodo-4-methylaniline

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